Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]- is an organic compound that features a benzenemethanamine core with a 4-nitrophenylsulfonyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]- typically involves the reaction of benzenemethanamine with 4-nitrophenylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide or sulfonate derivatives.
Reduction: Formation of benzenemethanamine, N-[[(4-aminophenyl)sulfonyl]oxy]-.
Oxidation: Formation of benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a targeting moiety.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]- involves its interaction with nucleophiles, leading to the displacement of the sulfonyl group. This reaction can modify proteins or other biomolecules, affecting their function. The nitro group can also undergo reduction, leading to the formation of an amino group, which can further participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, 4-nitro-: Similar structure but lacks the sulfonyl group.
Benzenemethanamine, N-(4-methylphenyl)-: Similar structure but with a methyl group instead of a nitro group.
Benzenemethanamine, N,N,4-trimethyl-: Contains additional methyl groups on the amine nitrogen.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various fields of research .
Eigenschaften
CAS-Nummer |
80953-40-8 |
---|---|
Molekularformel |
C13H12N2O5S |
Molekulargewicht |
308.31 g/mol |
IUPAC-Name |
(benzylamino) 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C13H12N2O5S/c16-15(17)12-6-8-13(9-7-12)21(18,19)20-14-10-11-4-2-1-3-5-11/h1-9,14H,10H2 |
InChI-Schlüssel |
HHSSIUVPPJRNSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNOS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.